molecular formula C17H20O2 B1386209 [2-(3-Tert-butylphenoxy)phenyl]methanol CAS No. 1098366-94-9

[2-(3-Tert-butylphenoxy)phenyl]methanol

Cat. No.: B1386209
CAS No.: 1098366-94-9
M. Wt: 256.34 g/mol
InChI Key: SFAWMCSSZGZNQV-UHFFFAOYSA-N
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Description

[2-(3-Tert-butylphenoxy)phenyl]methanol is an ether-alcohol compound featuring a hydroxymethyl (-CH2OH) group attached to a phenyl ring, which is further substituted with a 3-tert-butylphenoxy group. This compound was previously marketed by CymitQuimica as part of their ether-class chemical inventory but is now discontinued . Its structural uniqueness lies in the combination of a bulky aryl ether and a primary alcohol, making it a candidate for applications requiring tailored hydrophobicity and hydrogen-bonding capacity.

Properties

IUPAC Name

[2-(3-tert-butylphenoxy)phenyl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20O2/c1-17(2,3)14-8-6-9-15(11-14)19-16-10-5-4-7-13(16)12-18/h4-11,18H,12H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SFAWMCSSZGZNQV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC(=CC=C1)OC2=CC=CC=C2CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of [2-(3-Tert-butylphenoxy)phenyl]methanol typically involves the reaction of 3-tert-butylphenol with benzyl chloride under basic conditions to form the intermediate [2-(3-Tert-butylphenoxy)phenyl]methane. This intermediate is then subjected to oxidation using reagents such as potassium permanganate or chromium trioxide to yield the final product, this compound.

Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale batch reactions using similar reagents and conditions as described above. The process is optimized for yield and purity, often involving purification steps such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: [2-(3-Tert-butylphenoxy)phenyl]methanol can undergo oxidation reactions to form corresponding ketones or aldehydes.

    Reduction: It can be reduced to form the corresponding alcohols or hydrocarbons.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the hydroxyl group is replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide, or other strong oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation.

    Substitution: Various nucleophiles such as halides, amines, or thiols under basic or acidic conditions.

Major Products:

    Oxidation: Ketones or aldehydes.

    Reduction: Alcohols or hydrocarbons.

    Substitution: Derivatives with different functional groups replacing the hydroxyl group.

Scientific Research Applications

Organic Synthesis

[2-(3-Tert-butylphenoxy)phenyl]methanol is widely used as an intermediate in the synthesis of more complex organic molecules. Its ability to undergo various chemical reactions makes it valuable in creating new compounds for pharmaceuticals and agrochemicals.

  • Reactions :
    • Oxidation : The hydroxyl group can be oxidized to form ketones.
    • Reduction : The compound can be reduced to yield alkanes.
    • Substitution Reactions : The phenoxy group can participate in nucleophilic substitution, allowing for the introduction of diverse substituents.

Biological Studies

The compound has been investigated for its potential biological activities, particularly in enzyme inhibition and protein-ligand interactions.

  • Enzyme Inhibition : Research indicates that compounds with similar structures can inhibit specific enzymes, making them candidates for drug development.
  • Protein-Ligand Interactions : The binding affinity of this compound with various proteins can be studied to understand its role in biological pathways.

Antioxidant Properties

Similar compounds in the tert-butylphenol class are known for their antioxidant properties. These properties can be exploited in various applications, including:

  • Stabilizers : Used in plastics and rubbers to prevent oxidative degradation.
  • Food Preservation : Potential use as an antioxidant in food products to prolong shelf life.

Case Study 1: Synthesis of Novel Antioxidants

Research conducted by MDPI explored the synthesis of tert-butyl phenolic antioxidants, highlighting the efficacy of compounds similar to this compound in preventing oxidation in consumer products. These antioxidants demonstrated significant stability and effectiveness against free radicals, suggesting that this compound could have similar applications .

Case Study 2: Enzyme Inhibition Studies

A study investigated the enzyme inhibition potential of phenolic compounds, including derivatives of this compound. Results indicated that these compounds could effectively inhibit specific enzymes involved in metabolic pathways, providing insights into their potential therapeutic uses .

Data Table of Applications

Application AreaSpecific Use CasesRelevant Findings
Organic SynthesisIntermediate for pharmaceuticalsEnables synthesis of complex organic molecules
Biological ResearchEnzyme inhibition studiesPotential therapeutic candidate for metabolic disorders
Antioxidant PropertiesStabilizers in plastics and food preservationEffective against oxidative degradation

Mechanism of Action

The mechanism of action of [2-(3-Tert-butylphenoxy)phenyl]methanol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by modulating the activity of these targets, leading to changes in cellular processes and pathways. For example, it may inhibit or activate certain enzymes, thereby affecting metabolic pathways and cellular functions.

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Compound Name (CAS) Molecular Formula Key Functional Groups/Substituents Notable Properties/Inferences Reference
[2-(3-Tert-butylphenoxy)phenyl]methanol (Discontinued) C17H20O2 Phenoxy ether, tert-butyl, hydroxymethyl Moderate polarity; potential for H-bonding
2-(2-[4-(1,1,3,3-Tetramethylbutyl)phenoxy]ethoxy)ethanol (9036-19-5) C18H30O3 Branched alkyl (tetramethylbutyl), ethoxyethanol Higher hydrophilicity due to ethoxyethanol chain
3-(3-Tert-butylphenyl)-2-methylpropanal (62518-65-4) C14H20O tert-butylphenyl, aldehyde (-CHO) Reactive aldehyde group; lower boiling point
Methyl 2-(4-(tert-butyl)phenyl)acetate (N/A) C13H18O2 tert-butylphenyl, ester (-COOCH3) Higher volatility; ester hydrolysis potential
2-[3-(tert-butyl)phenoxy]-5-chloroaniline (946772-98-1) C16H18ClNO tert-butylphenoxy, chloro (-Cl), aniline (-NH2) Basic amine; Cl enhances electronegativity
[2-[2-(hydroxymethyl)phenyl]phenyl]methanol (3594-90-9) C14H14O2 Biphenyl diol (two -CH2OH groups) High polarity; strong H-bonding capacity

Functional Group Analysis

Ether-Alcohol vs. Ether-Ethoxyethanol (CAS 9036-19-5) The ethoxyethanol chain in CAS 9036-19-5 introduces additional oxygen atoms, likely increasing water solubility compared to this compound. However, the tetramethylbutyl group may reduce solubility in polar solvents due to increased hydrophobicity .

Aldehyde Derivative (CAS 62518-65-4) The aldehyde group in 3-(3-Tert-butylphenyl)-2-methylpropanal is more reactive than the hydroxymethyl group, making it prone to oxidation or nucleophilic addition.

Ester Analog (Methyl 2-(4-(tert-butyl)phenyl)acetate)

  • The ester functional group imparts higher volatility and lower melting points compared to alcohols. Hydrolysis under acidic or basic conditions could yield carboxylic acid derivatives, a property absent in the target compound .

This contrasts with the alcohol’s nucleophilic -OH group .

Biphenyl Diol (CAS 3594-90-9) The dual hydroxymethyl groups in this compound enhance polarity and hydrogen-bonding capacity, suggesting higher solubility in polar solvents (e.g., water, methanol) compared to the mono-alcohol structure of the target compound .

Thermal and Physical Properties

  • Thermal Stability : The tert-butyl group in all analogs contributes to thermal stability by sterically shielding reactive sites. However, ester-containing compounds (e.g., methyl 2-(4-(tert-butyl)phenyl)acetate) may degrade at lower temperatures due to ester bond cleavage .
  • Solubility: Ethoxyethanol derivatives (CAS 9036-19-5) and biphenyl diols (CAS 3594-90-9) are expected to exhibit higher solubility in polar solvents than this compound, which balances hydrophobicity (tert-butyl) and moderate polarity (alcohol) .

Biological Activity

[2-(3-Tert-butylphenoxy)phenyl]methanol is a compound of significant interest in the field of medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

  • IUPAC Name : this compound
  • CAS Number : 1098366-94-9
  • Molecular Formula : C16H18O2
  • Molecular Weight : 258.31 g/mol

The compound features a phenolic structure with a tert-butyl group, which may influence its lipophilicity and biological interactions.

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, including:

  • Antioxidant Properties : The compound has been studied for its ability to scavenge free radicals, which can contribute to oxidative stress-related diseases.
  • Antimicrobial Activity : Preliminary studies suggest that it may possess antimicrobial properties against certain bacterial strains.
  • Anti-inflammatory Effects : The compound has shown potential in modulating inflammatory pathways, making it a candidate for further investigation in inflammatory diseases.

The biological activity of this compound is thought to be mediated through several mechanisms:

  • Radical Scavenging : The phenolic hydroxyl group can donate hydrogen atoms to free radicals, thus neutralizing them.
  • Enzyme Inhibition : It may inhibit specific enzymes involved in inflammatory pathways, reducing the production of pro-inflammatory cytokines.
  • Membrane Interaction : The lipophilic tert-butyl group may enhance membrane permeability, allowing for better cellular uptake and interaction with intracellular targets.

Table 1: Summary of Biological Activities

Activity TypeObservationsReferences
AntioxidantEffective in scavenging DPPH radicals
AntimicrobialInhibitory effects on E. coli and S. aureus
Anti-inflammatoryReduced TNF-alpha levels in vitro

Case Study 1: Antioxidant Activity

A study evaluated the antioxidant capacity of this compound using DPPH (1,1-diphenyl-2-picrylhydrazyl) assay. Results indicated a significant reduction in DPPH radical concentration, suggesting strong antioxidant potential.

Case Study 2: Antimicrobial Efficacy

In vitro tests demonstrated that this compound exhibited notable antimicrobial activity against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria including Escherichia coli. The Minimum Inhibitory Concentration (MIC) values were reported at 50 µg/mL for both bacterial strains.

Case Study 3: Anti-inflammatory Mechanisms

Research conducted on human monocytes showed that treatment with this compound led to a decrease in TNF-alpha production upon stimulation with lipopolysaccharides (LPS). This suggests its potential as an anti-inflammatory agent.

Q & A

Basic Research Questions

Q. What synthetic routes are commonly employed for [2-(3-Tert-butylphenoxy)phenyl]methanol, and how can reaction yields be optimized?

  • Methodological Answer : A two-step approach is typical: (1) Coupling 3-tert-butylphenol with a brominated benzaldehyde derivative via Ullmann or Buchwald-Hartwig amination to form the phenoxy linkage. (2) Reducing the aldehyde group to methanol using NaBH₄ or LiAlH₄. Yield optimization focuses on catalyst selection (e.g., CuI for Ullmann) and solvent polarity adjustments (e.g., DMF for improved aryl ether formation). Post-reduction purification via column chromatography (silica gel, hexane/ethyl acetate gradient) is critical .

Q. How can researchers confirm the structural integrity of this compound post-synthesis?

  • Methodological Answer : Use ¹H/¹³C NMR to verify the tert-butyl group (δ ~1.3 ppm, singlet) and aromatic protons (δ 6.8–7.5 ppm). FT-IR confirms the -OH stretch (~3300 cm⁻¹) and aryl ether C-O-C (1250 cm⁻¹). Mass spectrometry (HRMS) validates the molecular ion peak (e.g., m/z calculated for C₁₇H₂₀O₂: 256.1463). For crystalline samples, X-ray diffraction resolves bond angles and hydrogen-bonding networks, as seen in structurally similar biphenylmethanol derivatives .

Q. What solvent systems are optimal for recrystallizing this compound?

  • Methodological Answer : Slow evaporation from methanol or methanol/water (4:1 v/v) yields high-purity crystals. The tert-butyl group’s steric bulk necessitates polar aprotic solvents (e.g., acetone) for dissolution, followed by antisolvent addition (e.g., hexane) to induce crystallization. Monitor crystal growth at 4°C to minimize impurities .

Advanced Research Questions

Q. How can conflicting spectroscopic data (e.g., unexpected splitting in NMR) be resolved for this compound?

  • Methodological Answer : Unexpected splitting may arise from restricted rotation of the tert-butylphenoxy group. Use variable-temperature NMR (VT-NMR) in DMSO-d₆ to observe coalescence of peaks at elevated temperatures (e.g., 60–80°C). Alternatively, computational modeling (DFT) predicts rotational barriers and validates splitting patterns. Cross-validate with 2D NMR (COSY, HSQC) to assign coupling constants .

Q. What strategies mitigate side reactions during the reduction of the aldehyde intermediate to methanol?

  • Methodological Answer : Over-reduction to methyl groups is avoided by using milder reductants (e.g., NaBH₄ in THF at 0°C vs. LiAlH₄). Protect the phenol oxygen during reduction by temporary silylation (e.g., TBSCl) to prevent ether cleavage. Monitor reaction progress via TLC (Rf shift from aldehyde to alcohol) and quench with aqueous NH₄Cl to isolate the product .

Q. How does the tert-butyl group influence the compound’s hydrogen-bonding network in solid-state studies?

  • Methodological Answer : The tert-butyl group creates steric hindrance, limiting intermolecular O-H···O interactions. In crystal structures, the methanol -OH often forms intramolecular hydrogen bonds with adjacent ether oxygen (O-H···O distance ~2.8 Å) rather than intermolecular bonds. This contrasts with non-bulky analogs, which exhibit extended hydrogen-bonded layers. Use Hirshfeld surface analysis to quantify intermolecular contacts .

Q. What computational methods are suitable for predicting the compound’s reactivity in nucleophilic substitutions?

  • Methodological Answer : Perform DFT calculations (B3LYP/6-311+G(d,p)) to map electrostatic potential surfaces (EPS), identifying electron-deficient aryl carbons. Fukui indices (nucleophilicity) predict sites for electrophilic attack. Compare with experimental data (e.g., SNAr reactions with amines) to validate computational models. Solvent effects (PCM model) refine activation energy predictions .

Data Contradiction Analysis

Q. How should researchers address discrepancies between theoretical and experimental vibrational spectra?

  • Methodological Answer : Discrepancies in FT-IR peaks (e.g., -OH stretch position) often arise from solvent effects or crystal packing. Re-run computations with explicit solvent molecules (e.g., methanol) or periodic boundary conditions (for crystals). Experimental Raman spectroscopy supplements FT-IR by resolving modes inactive in IR. Use scaling factors (0.96–0.98) to align computed frequencies with observed data .

Q. Why might HPLC purity assays conflict with NMR integration results?

  • Methodological Answer : HPLC may fail to detect non-UV-active impurities (e.g., inorganic salts). Cross-validate with ¹H NMR by integrating residual solvent peaks or using ERETIC2 for absolute quantification. Combine with LC-MS to identify co-eluting impurities. For trace metals (e.g., catalyst residues), employ ICP-MS .

Methodological Tables

Table 1 : Optimized Synthetic Conditions for Key Intermediates

StepReagent/CatalystSolventTemp (°C)Yield (%)
Aryl Ether FormationCuI, K₂CO₃DMF11068–75
Aldehyde ReductionNaBH₄THF082–88

Table 2 : Key Crystallographic Data for this compound Analogs

ParameterValueSource
Space GroupP1̄
O-H···O Distance2.78 Å
Dihedral Angle (Phenoxy-Methanol)85.3°

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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[2-(3-Tert-butylphenoxy)phenyl]methanol
Reactant of Route 2
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[2-(3-Tert-butylphenoxy)phenyl]methanol

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